Colistimethate Sodium

Description

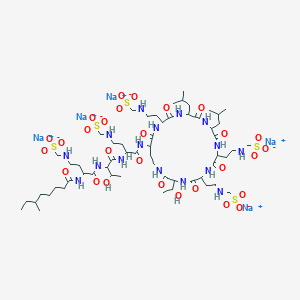

Structure

2D Structure

Properties

Key on ui mechanism of action |

Colistimethate is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistimethate is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes. |

|---|---|

CAS No. |

8068-28-8 |

Molecular Formula |

C45H85N13O10 |

Molecular Weight |

968.2 g/mol |

IUPAC Name |

6-methyl-N-[2-[(2S,5S,8S,11S,14S,17S,20S,23S)-8,11,14,20-tetrakis(2-aminoethyl)-5-[(1R)-1-hydroxyethyl]-17,23-bis(2-methylpropyl)-3,6,9,12,15,18,21,24-octaoxo-1,4,7,10,13,16,19,22-octazacyclotetracos-2-yl]ethyl]octanamide |

InChI |

InChI=1S/C45H85N13O10/c1-8-27(6)11-9-10-12-36(60)50-22-17-33-42(65)58-37(28(7)59)45(68)55-32(16-21-49)39(62)51-29(13-18-46)38(61)52-30(14-19-47)40(63)56-34(23-25(2)3)43(66)53-31(15-20-48)41(64)57-35(24-26(4)5)44(67)54-33/h25-35,37,59H,8-24,46-49H2,1-7H3,(H,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,67)(H,55,68)(H,56,63)(H,57,64)(H,58,65)/t27?,28-,29+,30+,31+,32+,33+,34+,35+,37+/m1/s1 |

InChI Key |

RPABDKTXMKOGKI-OYTUFZPASA-N |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

12705-41-8 |

physical_description |

Solid |

Related CAS |

12705-41-8 (Parent) |

solubility |

Appreciable |

Synonyms |

Colistinmethanesulfonic Acid; Colimycin M; Colimycin Sodium Methanesulfonate; Colistimethate; Colistin Sodium Methanesulfonate; Colistin Sulfomethate; Colistin Sulfomethate Sodium; Colistin, Methyl Sulfate Sodium Salt; Colistinat; Coly-Mycin Injectab |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomy of Polymyxin E: A Technical Deep Dive into Colistimethate Sodium and Colistin Sulfate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The resurgence of multidrug-resistant Gram-negative bacteria has propelled the polymyxin antibiotic colistin back into the clinical forefront as a last-resort therapy. However, the use of colistin is complicated by the existence of two distinct forms: colistimethate sodium (CMS) and colistin sulfate. These two compounds, while closely related, possess fundamental chemical, pharmacokinetic, and toxicological differences that are critical for research and drug development professionals to understand. This technical guide provides a comprehensive comparison of CMS and colistin sulfate, detailing their core attributes, experimental protocols for their analysis, and the biochemical pathways they influence.

Core Chemical and Physical Distinctions

Colistin is a polypeptide antibiotic produced by Paenibacillus polymyxa. It is a mixture of cyclic lipopeptides, with colistin A (polymyxin E1) and colistin B (polymyxin E2) being the major components. The two commercially available forms, colistin sulfate and this compound, are not interchangeable.

Colistin Sulfate is the sulfate salt of the active colistin base. It is a cationic molecule and is relatively stable in solution. Due to its toxicity profile, its use is primarily restricted to topical applications and oral administration for gastrointestinal decontamination.

This compound (CMS) is an anionic prodrug of colistin. It is synthesized by reacting the primary amine groups of the α,γ-diaminobutyric acid residues in colistin with formaldehyde and sodium bisulfite. This process results in the addition of sulfomethyl groups (-CH₂SO₃Na), rendering the molecule less toxic and suitable for parenteral administration.[1][2] In aqueous solutions and in vivo, CMS is unstable and undergoes hydrolysis to a complex mixture of partially sulfomethylated derivatives and, ultimately, the active colistin.[1][2] This conversion is essential for its antibacterial activity.[3]

Below is a diagram illustrating the relationship between colistin, colistin sulfate, and this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and colistin sulfate.

Table 1: Physicochemical Properties

| Property | This compound (CMS) | Colistin Sulfate |

| Molecular Weight (approx.) | 1750 g/mol [4] | 1155.4 g/mol (colistin base)[5] |

| Charge | Anionic[1] | Cationic[1] |

| Stability in Aqueous Solution | Unstable, readily hydrolyzes[1] | Stable[1] |

| Solubility in Water | Freely soluble[6] | Very soluble[7] |

Table 2: Pharmacokinetic Parameters in Healthy Adults

| Parameter | This compound (CMS) | Colistin (from CMS) |

| Volume of Distribution (Vd) | ~14.0 L[8] | ~12.4 L[8] |

| Clearance | Primarily renal (~103 mL/min)[8] | Primarily non-renal (~1.9 mL/min renal clearance)[8] |

| Half-life (t½) | Shorter than colistin[8] | ~3 hours[8] |

| Protein Binding | Low[9] | ~50%[9] |

Table 3: In Vitro Activity of Colistin Against Key Gram-Negative Pathogens

| Organism | MIC Range (mg/L) |

| Acinetobacter baumannii | 0.5 - 1[10] |

| Pseudomonas aeruginosa | 1 - 2[10] |

| Klebsiella pneumoniae | 0.06 - 4[10] |

Mechanism of Action: A Tale of Two States

The antibacterial activity of both forms ultimately relies on the action of colistin. CMS itself is an inactive prodrug with little to no antibacterial activity.[3] Its efficacy is entirely dependent on its conversion to colistin in vivo.

The mechanism of action of colistin is a multi-step process targeting the outer membrane of Gram-negative bacteria:

-

Electrostatic Interaction: The polycationic colistin molecule initially binds to the anionic lipopolysaccharide (LPS) molecules in the outer bacterial membrane.

-

Cation Displacement: This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS layer.

-

Membrane Destabilization: The loss of these cations leads to a disruption of the outer membrane's integrity.

-

Permeabilization: Colistin then inserts its lipophilic fatty acid tail into the membrane, acting as a detergent and causing increased permeability.

-

Leakage and Cell Death: This disruption leads to the leakage of essential intracellular contents, ultimately resulting in bacterial cell death.[2][11][12]

The following diagram illustrates the mechanism of action of colistin on the bacterial cell membrane.

Experimental Protocols

Accurate differentiation and quantification of CMS and colistin are crucial for research and clinical applications. The following are summaries of key experimental protocols.

Synthesis of this compound from Colistin Sulfate

This protocol describes a general laboratory-scale synthesis of CMS.

-

Dissolution: Dissolve colistin sulfate in an aqueous solution.

-

Reaction with Formaldehyde: React the primary amine groups of the α,γ-diaminobutyric acid residues with formaldehyde.

-

Sulfomethylation: Add sodium bisulfite to the reaction mixture to introduce the sulfomethyl groups.

-

Purification: Purify the resulting CMS to remove unreacted reagents and byproducts.[13]

A more detailed industrial preparation method involves:

-

Adjusting the pH of a colistin sulfate aqueous solution to 9-13 with sodium hydroxide.

-

Reacting for 1-3 hours, followed by vacuum filtration.

-

Preparing a colistin suspension from the filter cake with deionized water.

-

Adding sodium hydroxymethanesulfonate and reacting for 1-24 hours at 10-90°C.

-

Purifying the reaction solution using mixed resins.

-

Drying the final product.[14]

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

This HPLC method can be used for the determination of CMS and its separation from colistin sulfate.

-

Instrumentation: Agilent liquid chromatography system or equivalent with a UV detector.

-

Column: C18 column (e.g., Optimapak, 150mm × 4.6 mm i.d.).

-

Mobile Phase:

-

A: 0.05% Trifluoroacetic acid (TFA) in aqueous solution.

-

B: Acetonitrile.

-

-

Gradient Program: A linear gradient from 20% B to 50% B over 10 minutes.

-

Flow Rate: As per standard column specifications.

-

Detection: UV at 214 nm.

-

Sample Preparation: Dissolve 5 mg of the sample in 2.0 mL of 0.05% TFA, then dilute with 8.0 mL of acetonitrile to a final concentration of 0.5 mg/mL. Inject 5 µL.[15]

The following diagram outlines the experimental workflow for HPLC analysis.

Microbiological Assay for Potency Determination

Microbiological assays are essential for determining the biological activity (potency) of colistin sulfate.

-

Test Organism: Bordetella bronchiseptica ATCC 4617 or Escherichia coli ATCC 8739.[16][17]

-

Method: Agar diffusion assay (cylinder-plate method).

-

Principle: The assay compares the inhibition of microbial growth by a sample of unknown potency to that of a reference standard. The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.

-

Procedure (General):

-

Prepare agar plates seeded with the test organism.

-

Apply solutions of the colistin sulfate standard and the test sample at various concentrations to cylinders or paper discs placed on the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameters of the zones of inhibition.

-

Calculate the potency of the sample by comparing its zone diameters to those of the standard.[6][18]

-

In Vivo Conversion of CMS and its Implications

The conversion of the prodrug CMS to the active drug colistin is a critical step that influences the pharmacokinetic and pharmacodynamic properties of parenterally administered colistin. This hydrolysis occurs spontaneously in aqueous environments, including human plasma.

The following diagram illustrates the in vivo pathway of CMS.

The rate and extent of this conversion can be influenced by various factors, including pH and temperature, and can vary between individuals. This variability presents a challenge in achieving consistent and therapeutic concentrations of active colistin, highlighting the importance of pharmacokinetic monitoring in critically ill patients.

Conclusion

This compound and colistin sulfate are distinct chemical entities with significantly different properties and clinical applications. CMS serves as a less toxic prodrug for parenteral administration, relying on in vivo hydrolysis to the active colistin. In contrast, the more stable but more toxic colistin sulfate is used for topical and oral routes. A thorough understanding of their individual characteristics, supported by robust analytical methodologies, is paramount for the safe and effective use of this last-resort antibiotic in both research and clinical settings. The continued development of standardized analytical methods and a deeper understanding of the pharmacokinetics of CMS conversion are critical areas for future research to optimize patient outcomes.

References

- 1. Colistin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]

- 3. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Colistin | C52H98N16O13 | CID 5311054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugfuture.com [drugfuture.com]

- 7. drugfuture.com [drugfuture.com]

- 8. Pharmacokinetics of colistin and this compound after a single 80-mg intravenous dose of CMS in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Colistin: recent data on pharmacodynamics properties and clinical efficacy in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. droracle.ai [droracle.ai]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. CN102161694B - Preparation method of colistin methane sodium sulfonate - Google Patents [patents.google.com]

- 15. longdom.org [longdom.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. WO2021019233A1 - Method for determining the potency of this compound in a synergistic antimicrobial combination - Google Patents [patents.google.com]

The Core Interaction of Colistimethate Sodium with Bacterial Lipopolysaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistimethate sodium, a prodrug of the polymyxin antibiotic colistin, represents a last-resort therapeutic option against multidrug-resistant Gram-negative bacterial infections. Its efficacy is intrinsically linked to its interaction with the primary component of the outer membrane of these bacteria: lipopolysaccharide (LPS), also known as endotoxin. This technical guide provides an in-depth analysis of this critical interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated molecular pathways.

Mechanism of Action: An Electrostatic and Disruptive Engagement

This compound itself is inactive. In vivo, it is hydrolyzed to its active form, colistin, a polycationic peptide. The mechanism of action of colistin against Gram-negative bacteria is a multi-step process initiated by a direct and potent interaction with LPS.[1][2]

-

Initial Electrostatic Binding: The positively charged α,γ-diaminobutyric acid (Dab) residues of colistin engage in an electrostatic interaction with the negatively charged phosphate groups of the lipid A moiety of LPS.[2] This initial binding is a critical first step that displaces divalent cations (Mg²⁺ and Ca²⁺), which are essential for stabilizing the LPS layer of the outer membrane.[2][3]

-

Outer Membrane Disruption: The displacement of these cations disrupts the integrity of the outer membrane, leading to increased permeability.[3] Colistin then inserts its hydrophobic fatty acyl tail into the destabilized membrane, creating further disruption in a detergent-like manner.[2] This process is often referred to as "self-promoted uptake."

-

Inner Membrane Permeabilization and Cell Death: Following the disruption of the outer membrane, colistin gains access to the inner cytoplasmic membrane. Recent evidence suggests that colistin also targets LPS molecules present in the cytoplasmic membrane, leading to its permeabilization.[4][5][6] This disruption of the inner membrane results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, bacterial cell death.[3]

Beyond its direct bactericidal activity, colistin also exhibits potent anti-endotoxin properties by binding to and neutralizing circulating LPS, which can mitigate the severe inflammatory responses associated with Gram-negative sepsis.[7]

Quantitative Analysis of the Colistin-LPS Interaction

The interaction between colistin and LPS has been quantified using various biophysical and microbiological techniques. The following tables summarize key quantitative data from these studies.

Table 1: Thermodynamic Parameters of Colistin (Polymyxin E) Binding to Klebsiella pneumoniae LPS via Isothermal Titration Calorimetry (ITC)

| LPS Source | Stoichiometry (n) | Binding Affinity (Kd) (μM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Free Energy (ΔG°) (kcal/mol) |

| K. pneumoniae B5055 | 1.8 | 1.2 | 3.5 | 11.5 | -8.0 |

| K. pneumoniae B5055ΔlpxM | 2.1 | 0.8 | 2.8 | 11.2 | -8.4 |

Data extracted from a study on polymyxin E binding to LPS at 37°C in 20 mM HEPES buffer (pH 7.0).[8] The ΔlpxM mutant has an under-acylated lipid A.

Table 2: Outer Membrane Permeabilization by Colistin Measured by N-phenyl-1-naphthylamine (NPN) Uptake Assay

| Bacterial Strain | Colistin Concentration (µg/mL) | NPN Uptake (% of Maximum) |

| E. coli MC1000 pEmpty | 0.5 | ~20% |

| E. coli MC1000 pEmpty | 1 | ~40% |

| E. coli MC1000 pEmpty | 2 | ~60% |

| E. coli MC1000 pEmpty | 4 | ~80% |

| E. coli MC1000 mcr-1 | 0.5 | ~20% |

| E. coli MC1000 mcr-1 | 1 | ~40% |

| E. coli MC1000 mcr-1 | 2 | ~60% |

| E. coli MC1000 mcr-1 | 4 | ~80% |

Data adapted from a study showing that colistin permeabilizes the outer membrane of both susceptible and mcr-1-positive E. coli to a similar extent.[6] NPN fluorescence increases upon entering the hydrophobic environment of a permeabilized membrane.

Table 3: Vesicle Leakage Induced by Colistin in LPS-Containing Model Membranes

| LPS:POPC Weight Ratio | Colistin Concentration (µM) | Maximum Vesicle Leakage (%) |

| 0:100 (POPC only) | 10 | ~10% |

| 1:100 | 10 | ~30% |

| 1:30 | 10 | ~55% |

| 1:10 | 10 | ~55% |

Data from a fluorescence spectroscopy-based vesicle leakage experiment.[9] POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) is a common phospholipid used to create model membranes.

Signaling Pathways and Resistance Mechanisms

The interaction of colistin with LPS is central to both its bactericidal action and the development of bacterial resistance.

Colistin's Impact on Bacterial Gene Expression and Proteome

Exposure of Gram-negative bacteria to colistin induces significant changes in their transcriptome and proteome. Studies have shown that colistin treatment can lead to the differential expression of a wide range of genes and proteins.[1][7][9][10][11] These are often involved in:

-

LPS Biosynthesis and Modification: Upregulation of genes involved in modifying the lipid A structure.[1][10]

-

Stress Response: Increased expression of stress-related proteins such as GrpE and Hmp.[1][11]

-

Membrane Protein Expression: Altered levels of outer membrane proteins like OprD.[1][11]

-

Metabolic Pathways: Changes in central metabolism, including the TCA cycle and amino acid biosynthesis.[7][10]

-

Virulence Factor Production: In some cases, a reduction in the production of virulence factors like pyocyanin.[1][11]

Signaling Pathways of Colistin Resistance

The primary mechanism of acquired colistin resistance involves the modification of the lipid A moiety of LPS, which reduces the net negative charge and, consequently, the binding affinity of the polycationic colistin.[12] These modifications are typically the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate groups of lipid A.[12] This process is regulated by complex two-component signal transduction systems.

-

The PmrA/PmrB and PhoP/PhoQ Systems: These two-component systems are central to regulating the expression of genes responsible for LPS modification. Environmental signals, such as low Mg²⁺ concentrations or the presence of cationic antimicrobial peptides, can activate the sensor kinase PhoQ, which in turn phosphorylates the response regulator PhoP. Activated PhoP can then upregulate the PmrA/PmrB system. The sensor kinase PmrB, upon activation, phosphorylates the response regulator PmrA. PmrA-P then activates the transcription of the arnBCADTEF (also known as pmrHFIJKLM) operon and the pmrC (eptA) gene, which encode the enzymes responsible for the synthesis and transfer of L-Ara4N and PEtN to lipid A, respectively.[12]

-

The Role of mgrB: The mgrB gene encodes a small transmembrane protein that acts as a negative regulator of the PhoP/PhoQ system. Inactivation or deletion of mgrB leads to constitutive activation of PhoP/PhoQ, resulting in the upregulation of the PmrA/PmrB system and subsequent LPS modification, conferring colistin resistance.[12]

-

Plasmid-Mediated Resistance (mcr): The emergence of mobile colistin resistance (mcr) genes, particularly mcr-1, represents a significant clinical challenge. The mcr-1 gene encodes a phosphoethanolamine transferase that adds PEtN to lipid A, mirroring the chromosomally mediated resistance mechanism but with the added threat of horizontal gene transfer.[12]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Colistin-LPS Interaction

Objective: To determine the thermodynamic parameters of colistin binding to LPS, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

-

Isothermal Titration Calorimeter

-

Colistin sulfate solution (e.g., 3 mM in 20 mM HEPES buffer, pH 7.0)

-

LPS solution (e.g., 0.125 mM in 20 mM HEPES buffer, pH 7.0), extracted and purified from the target bacterial strain

-

Degassing apparatus

-

Micropipettes

Procedure:

-

Sample Preparation: Prepare colistin and LPS solutions in the same buffer to avoid buffer mismatch artifacts. Degas both solutions for 15-20 minutes under vacuum with gentle stirring to prevent bubble formation in the calorimeter.

-

Calorimeter Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 37°C).

-

Loading the Calorimeter:

-

Load the sample cell (typically ~1.4 mL) with the LPS solution.

-

Load the injection syringe (typically ~250 µL) with the colistin solution.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 1 µL) to eliminate any artifacts from the syringe insertion. Discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 10 µL each) of the colistin solution into the LPS solution at regular intervals (e.g., 150 seconds) to allow for re-equilibration.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of colistin to LPS.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a two independent sites model) to determine the thermodynamic parameters (n, Kd, ΔH, and ΔS).[8]

-

N-phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

Objective: To measure the extent of outer membrane permeabilization by colistin.

Materials:

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

-

Bacterial culture (e.g., E. coli) grown to mid-log phase

-

5 mM HEPES buffer (pH 7.2)

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

-

Colistin solutions of various concentrations

-

96-well black, clear-bottom microplates

Procedure:

-

Bacterial Cell Preparation:

-

Grow bacteria to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet with 5 mM HEPES buffer and resuspend in the same buffer to an OD₆₀₀ of 0.5.[13]

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume of the bacterial suspension to each well.

-

Add NPN to a final concentration of 10 µM.[13]

-

-

Fluorescence Measurement:

-

Measure the baseline fluorescence.

-

Add different concentrations of colistin to the wells.

-

Immediately begin kinetic measurements of fluorescence intensity at 350 nm excitation and 420 nm emission for a set period (e.g., 10 minutes).[14]

-

-

Data Analysis:

-

The increase in fluorescence intensity over time corresponds to the uptake of NPN into the permeabilized outer membrane.

-

Data can be expressed as relative fluorescence units or as a percentage of the maximum fluorescence achieved with a known permeabilizing agent (e.g., polymyxin B).

-

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Neutralization

Objective: To quantify the ability of colistin to neutralize the biological activity of LPS.

Materials:

-

LAL reagent (gel-clot, turbidimetric, or chromogenic)

-

Endotoxin standard (e.g., from E. coli O111:B4)

-

Pyrogen-free water

-

Pyrogen-free test tubes or microplates

-

Incubator or heating block (37°C)

-

Spectrophotometer or plate reader (for turbidimetric and chromogenic assays)

Procedure (Gel-Clot Method):

-

Preparation: Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions using pyrogen-free water. Prepare a series of endotoxin standards.

-

Sample Preparation: Prepare solutions of LPS at a fixed concentration (e.g., one that would typically cause clotting) and add varying concentrations of colistin.

-

Assay:

-

Add 0.1 mL of each sample (LPS with or without colistin) or standard to a pyrogen-free test tube.

-

Add 0.1 mL of LAL reagent to each tube.

-

Gently mix and incubate at 37°C for 60 minutes without vibration.[15]

-

-

Reading Results: After incubation, carefully invert each tube 180°. A positive result is the formation of a solid gel clot that remains at the bottom of the tube. A negative result is the absence of a solid clot.

-

Data Analysis: Determine the minimum concentration of colistin required to inhibit the LPS-induced gel clot formation. This provides a measure of its endotoxin-neutralizing activity. For quantitative methods (turbidimetric or chromogenic), the reduction in optical density in the presence of colistin is measured.[16]

Conclusion

The interaction between this compound's active form, colistin, and bacterial lipopolysaccharide is a multifaceted process that is fundamental to its antibacterial efficacy. This interaction is characterized by a strong electrostatic attraction leading to the disruption of the bacterial outer and inner membranes. Understanding the quantitative aspects of this binding, the resultant cellular responses, and the mechanisms by which bacteria develop resistance is paramount for the continued use of this last-resort antibiotic. The experimental protocols detailed herein provide a framework for researchers to further investigate this critical molecular engagement, aiding in the development of strategies to potentiate colistin's action and combat the rise of antibiotic resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Genomic and Transcriptomic Analysis of Colistin-Susceptible and Colistin-Resistant Isolates Identify Two-Component System EvgS/EvgA Associated with Colistin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Limulus lysate assay for endotoxin and the effect of plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]

- 5. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic Changes of Klebsiella pneumoniae in Response to Colistin Treatment and crrB Mutation-Mediated Colistin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Comparative phenotypic and proteomic analysis of colistin-exposed Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 14. mdpi.com [mdpi.com]

- 15. frederick.cancer.gov [frederick.cancer.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

The Discovery and Synthesis of Colistimethate Sodium: A Technical Guide

Introduction: In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the antibiotic colistin has re-emerged as a critical last-line therapeutic agent. Initially discovered in the mid-20th century, its use was largely abandoned due to concerns over nephrotoxicity and neurotoxicity. However, the dearth of new antibiotics effective against pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae has necessitated its clinical revival. This guide provides an in-depth examination of the discovery of colistin and the subsequent development and synthesis of its less toxic prodrug, colistimethate sodium (CMS). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital antibiotic.

Discovery and Historical Development

Colistin was first isolated in Japan in 1949 by Y. Koyama from the bacterium Bacillus polymyxa var. colistinus (now known as Paenibacillus polymyxa)[1][2][3][4]. Also known as polymyxin E, it belongs to the polymyxin class of polypeptide antibiotics[1][2][4]. It became available for clinical use in 1959[1]. The initial intravenous formulation was approved by the US FDA in 1959 for its potent bactericidal activity against Gram-negative bacteria[5][6].

However, reports of significant kidney and nerve damage led to a sharp decline in its use by the 1980s, as less toxic alternatives like aminoglycosides became available[1][7]. The landscape of infectious diseases has since changed dramatically. The rise of MDR organisms in the 1990s and beyond, for which few or no treatment options exist, prompted a re-evaluation of colistin's therapeutic potential[1][7]. This has led to its resurgence as an essential, albeit challenging, last-resort treatment in modern medicine[2][7].

To mitigate the toxicity of colistin, a derivative, this compound (CMS), was developed and made available for injection in 1959[1]. CMS is a prodrug that is converted in vivo to the active colistin, offering a safer, though more complex, therapeutic profile[7][8].

| Milestone | Year | Description | Reference |

| Discovery | 1947-1949 | Y. Koyama isolates colistin from Bacillus polymyxa var. colistinus in Japan. | [1][3][4][5] |

| First Clinical Use | 1950s | Colistin is introduced for clinical use as an intravenous formulation. | [2][5][6] |

| Approval of CMS | 1959 | This compound (CMS), a less toxic prodrug, becomes available for injection. | [1][5] |

| US Approval | 1970 | This compound is approved for medical use in the United States. | [1] |

| Decline in Use | 1980s | Widespread discontinuation due to reports of significant nephrotoxicity and neurotoxicity. | [1][7] |

| Resurgence | 1990s-Present | Re-emerges as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. | [1][2][7] |

Chemical Synthesis of this compound

This compound is a semi-synthetic derivative of colistin, created to reduce the toxicity associated with the parent compound[9]. The synthesis involves the chemical modification of the primary amine groups present in the diaminobutyric acid (Dab) residues of the colistin polypeptide[10][11].

The process is a sulfomethylation reaction where colistin is treated with formaldehyde and sodium bisulfite[1][10][11][12]. This reaction adds a sulfomethyl group (-CH₂SO₃Na) to the five primary amines of colistin, transforming the polycationic colistin molecule into an anionic prodrug, CMS[1][13]. As a prodrug, CMS itself has little to no antibacterial activity[7]. It is unstable in aqueous solutions and, following administration, undergoes hydrolysis in vivo to release the active colistin along with a complex mixture of partially sulfomethylated derivatives[1][7][13].

| Property | Colistin Sulfate | This compound (CMS) | References |

| Chemical Formula | C₅₂H₉₈N₁₆O₁₃ (Colistin A) | C₅₈H₁₀₅N₁₆Na₅O₂₈S₅ (approx.) | [1][11][14] |

| Molar Mass | ~1155.45 g·mol⁻¹ | ~1750 g·mol⁻¹ | [1][15] |

| Charge (Physiological pH) | Polycationic (+) | Anionic (-) | [1][13] |

| Form | Stable Salt | Prodrug, readily hydrolysed in solution | [1] |

| Activity | Active antibacterial agent | Inactive prodrug, converts to active colistin | [7][8] |

Mechanism of Action

The bactericidal activity of colistin is directed specifically against Gram-negative bacteria, owing to its interaction with the outer membrane[6].

-

Electrostatic Binding: The polycationic colistin molecule has a strong affinity for the negatively charged lipopolysaccharide (LPS) molecules that constitute the outer leaflet of the Gram-negative outer membrane[2][3][16][17]. The initial binding is an electrostatic interaction between the positively charged α,γ-diaminobutyric acid (Dab) residues of colistin and the anionic phosphate groups of the lipid A component of LPS[2][5][6].

-

Disruption of Outer Membrane: This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that are essential for maintaining the structural integrity of the LPS layer[1][2][5][6]. This displacement leads to a disorganization and increased permeability of the outer membrane[3][18].

-

Detergent-like Action: The lipophilic fatty acid tail of the colistin molecule then penetrates the hydrophobic regions of the bacterial membrane system[1][3][19]. This detergent-like action disrupts both the outer and inner cytoplasmic membranes, leading to the leakage of essential intracellular contents and ultimately, bacterial cell death[1][3][5].

-

Anti-Endotoxin Effect: By binding tightly to the lipid A moiety of LPS, colistin can also neutralize the endotoxic activity of LPS, which is a key factor in the pathogenesis of septic shock[2][5][7].

Antibacterial Spectrum

Colistin demonstrates potent activity against a range of clinically significant Gram-negative pathogens. However, some Gram-negative bacteria, such as Proteus spp., Providencia spp., and Serratia marcescens, exhibit intrinsic resistance[20].

| Organism | MIC Susceptibility Range (μg/mL) | Reference |

| Escherichia coli | 0.12–128 | [1] |

| Klebsiella pneumoniae | 0.25–128 | [1] |

| Pseudomonas aeruginosa | ≤0.06–16 | [1] |

| Acinetobacter baumannii | Susceptible | [1][7] |

Note: The emergence of acquired resistance, often mediated by plasmid-borne mcr genes, is a growing clinical concern.[1][21][22][23]

Experimental Protocols

Protocol 1: Generalized Synthesis of this compound

This protocol describes a generalized laboratory-scale method for the sulfomethylation of colistin.

Materials:

-

Colistin Sulfate

-

Formaldehyde (37% solution)

-

Sodium Bisulfite (NaHSO₃)

-

Purified Water

-

Reaction vessel with stirring capability

-

pH meter

-

Lyophilizer

Methodology:

-

Dissolve a known quantity of Colistin Sulfate in purified water within the reaction vessel.

-

Cool the solution to between 0-10°C while stirring.

-

Slowly add a molar excess of formaldehyde solution to the colistin solution.

-

Sequentially, and while maintaining the low temperature, slowly add a molar excess of sodium bisulfite solution. The reaction is highly exothermic and requires careful control of temperature.

-

Monitor and maintain the pH of the reaction mixture within a specified range (typically neutral to slightly alkaline) for several hours to allow the sulfomethylation to proceed to completion.

-

Upon completion, the resulting solution contains this compound.

-

The product can be isolated from the solution by lyophilization (freeze-drying) to yield this compound as a white to off-white powder.

-

Characterization of the final product should be performed using techniques such as HPLC to confirm the conversion and assess purity[10].

Protocol 2: Reconstitution of this compound for Administration

This protocol outlines the standard procedure for preparing lyophilized CMS for clinical use (e.g., intravenous infusion or nebulization). Strict aseptic technique is mandatory.

Materials:

-

Vial of lyophilized this compound (e.g., 1 or 2 million International Units)

-

Sterile diluent (e.g., Sterile Water for Injection or 0.9% Sodium Chloride)[8][24]

-

Sterile syringe and needle

-

Final infusion solution (if for IV), e.g., 50 mL 0.9% Sodium Chloride[8]

Methodology:

-

Wash hands thoroughly and prepare a clean, aseptic workspace[24][25].

-

Remove the protective cap from the CMS vial to expose the rubber stopper[24][25].

-

Using a sterile syringe, draw up the required volume of sterile diluent. For a 1 million IU vial, 3-5 mL is typically used; for a 2 million IU vial, 4-10 mL may be used[8][26].

-

Inject the diluent into the CMS vial.

-

Gently swirl or rotate the vial to dissolve the powder completely[24][27]. Avoid vigorous shaking, as this can cause frothing[25][27].

-

Once dissolved, the solution should be visually inspected for particulate matter and discoloration.

-

For intravenous infusion, withdraw the reconstituted solution and add it to the final infusion bag (e.g., 50 mL 0.9% Sodium Chloride)[8]. The infusion should be started promptly after preparation[8].

-

For nebulization, the reconstituted solution is poured directly into the nebulizer chamber[24].

| Dose Form | International Units (IU) | Milligrams (mg) of Colistimethate | Milligrams (mg) of Colistin Base Activity (CBA) | Reference |

| Conversion Factor | 12,500 IU | 1 mg | ~0.37 mg | [28] |

| Example Vial | 2,000,000 IU | 160 mg | ~60 mg | [28] |

| Example Vial | 1,000,000 IU | 80 mg | ~30 mg | [29] |

Visualizations

Biosynthesis and Synthesis Pathways

Caption: Biosynthesis of Polymyxin E via the NRPS system.

Caption: Chemical synthesis of CMS from colistin.

Mechanism and Experimental Workflow

Caption: Stepwise mechanism of colistin's bactericidal action.

Caption: Experimental workflow for reconstituting CMS.

References

- 1. Colistin - Wikipedia [en.wikipedia.org]

- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The History of Colistin Resistance Mechanisms in Bacteria: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sapg.scot [sapg.scot]

- 9. EP2470555B1 - Method for purification of colistin and purified colistin components - Google Patents [patents.google.com]

- 10. longdom.org [longdom.org]

- 11. This compound [sitem.herts.ac.uk]

- 12. A Novel Validated Injectable this compound Analysis Combining Advanced Chemometrics and Design of Experiments [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C45H85N13O10 | CID 44585614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. globalrph.com [globalrph.com]

- 16. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. droracle.ai [droracle.ai]

- 19. Polymyxin - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. independent.co.uk [independent.co.uk]

- 24. A patient’s guide to administering nebulised colomycin (this compound) at home - Buckinghamshire Healthcare NHS Trust [buckshealthcare.nhs.uk]

- 25. Administration of COLISTIMETHATE also known as colistin/Colomycin® via a conventional nebuliser | NHS Lanarkshire [nhslanarkshire.scot.nhs.uk]

- 26. bedfordshirehospitals.nhs.uk [bedfordshirehospitals.nhs.uk]

- 27. uspharmacist.com [uspharmacist.com]

- 28. Colistin Dosing Recommendations and Formulary Guidelines | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]

- 29. web.uri.edu [web.uri.edu]

An In-depth Technical Guide to Colistimethate Sodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of colistimethate sodium, a critical last-resort antibiotic for treating multidrug-resistant Gram-negative infections. It covers its molecular characteristics, mechanism of action, and relevant experimental protocols for its analysis.

Core Molecular and Chemical Properties

This compound (CMS) is a prodrug of colistin, which is a mixture of cyclic polypeptide antibiotics, primarily colistin A and B.[1][2] CMS is produced by the reaction of colistin with formaldehyde and sodium bisulfite, leading to the addition of sulfomethyl groups to the primary amine groups of colistin.[3] This modification results in a complex mixture of partially sulfomethylated derivatives.[3] Due to this heterogeneity, the molecular weight and formula for this compound can vary across different sources and reference standards.

The variability in the chemical structure of this compound is reflected in the range of reported molecular weights and formulas. Below is a summary of these values from various scientific databases and suppliers.

| Source | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (EP Standard)[4] | C₅₈H₁₁₅N₁₆Na₅O₂₈S₅ | 1759.90 |

| Cayman Chemical (for Colistin A derivative)[1] | C₅₈H₁₀₅N₁₆O₂₈S₅ • 5Na | 1749.8 |

| AERU - University of Hertfordshire[5] | C₅₈H₁₁₀N₁₆O₂₈S₅ • 5Na | 1749.81 |

| MedKoo Biosciences[6] | C₁₁₅H₂₀₈N₃₂Na₁₀O₅₆S₁₀ | 3485.59 |

| PubChem[7] | C₄₅H₈₅N₁₃O₁₀ | 968.2 |

Note: The PubChem data likely refers to the colistin base rather than the this compound derivative.

Mechanism of Action: From Prodrug to Bactericidal Agent

This compound itself is an inactive prodrug.[3] In vivo, it undergoes hydrolysis to release the active antibiotic, colistin.[8] Colistin exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[9][10][11]

Key Steps in the Mechanism of Action:

-

Electrostatic Interaction: As a polycationic peptide, colistin has a high affinity for the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[3]

-

Displacement of Divalent Cations: Colistin competitively displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer.[3][9]

-

Membrane Destabilization: This displacement disrupts the integrity of the outer membrane, increasing its permeability.[9]

-

Inner Membrane Disruption: Colistin then penetrates the outer membrane and, through a detergent-like action, disrupts the inner cytoplasmic membrane.[3][10]

-

Leakage and Cell Death: The damage to both membranes leads to the leakage of essential intracellular contents, such as ions and enzymes, ultimately resulting in bacterial cell death.[9]

-

Endotoxin Neutralization: Colistin can also bind to and neutralize the lipid A portion of LPS (endotoxin), mitigating the host's inflammatory response.[9]

Experimental Protocols for Analysis

The quality control and quantification of this compound formulations are challenging due to the compound's complexity and weak ultraviolet absorption.[8] Microbiological assays have traditionally been used, but chromatographic methods offer higher specificity and resolution.[12][13]

A validated ultra-high-performance liquid chromatography (UPLC) method coupled with an ultraviolet (UV) detector has been developed for the quantification of CMS in injectable formulations.[12][13]

Methodology:

-

Chromatographic System: Waters Acquity BEH C8 column.[12][13]

-

Mobile Phase: Gradient elution using:

-

Optimization: Design of Experiments (DoE) was used to optimize parameters such as ammonium formate concentration, detection wavelength, and column temperature for maximum peak resolution and area.[13]

-

Quantification: The method validated a concentration range of 100–220 μg/mL.[12][13] Both individual linear-regression models for separate CMS components and a partial least-squares regression (PLSr) model for the total CMS amount were constructed.[12][13]

A high-performance liquid chromatography (HPLC) method has been established for the effective separation of this compound from colistin sulphate.[14]

Methodology:

-

Sample Preparation: 5 mg of the sample is dissolved in 2.0 mL of 0.05% trifluoroacetic acid (TFA) aqueous solution, then diluted with 8.0 mL of acetonitrile to a final concentration of 0.5 mg/mL.[14]

-

Chromatographic System: A suitable C18 stationary phase column.[8]

-

Mobile Phase: Linear gradient elution:

-

Initial: 80% Phase A (0.05% TFA in water) and 20% Phase B (acetonitrile).

-

Final (at 10 min): 50% Phase A and 50% Phase B.[14]

-

-

Injection Volume: 5 µL.[14]

-

Detection: UV detector set at 214 nm.[14]

A sensitive spectrofluorimetric method has been developed for the quantification of both colistin sulfate and this compound.[15]

Methodology:

-

Reaction: The method is based on the condensation of the drug with ninhydrin and phenylacetaldehyde in a Teorell and Stenhagen buffer (pH = 6).[15]

-

Procedure:

-

Measurement: The resulting fluorescent product is measured at an emission wavelength of 474 nm after excitation at 390 nm.[15]

References

- 1. Colistin Methanesulfonate (sodium salt) | CAS 8068-28-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Colistin - Wikipedia [en.wikipedia.org]

- 4. This compound EP Reference Standard CAS 8068-28-8 Sigma Aldrich [sigmaaldrich.com]

- 5. This compound [sitem.herts.ac.uk]

- 6. medkoo.com [medkoo.com]

- 7. This compound | C45H85N13O10 | CID 44585614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsu.lv [rsu.lv]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Colistimethate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Colistimethate (Coly-Mycin M): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Validated Injectable this compound Analysis Combining Advanced Chemometrics and Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. New validated spectrofluorimetric protocol for colistin assay through condensation with 2,2-dihydroxyindan-1,3-dione: application to content uniformit ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04259B [pubs.rsc.org]

A Technical Guide to the Anti-Endotoxin Activity of Colistimethate Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistimethate sodium (CMS) is a polycationic polypeptide antibiotic belonging to the polymyxin class. It is administered as an inactive prodrug that is hydrolyzed in vivo to its active form, colistin.[1][2][3] While primarily recognized for its potent bactericidal activity against multidrug-resistant Gram-negative bacteria, colistin also exhibits a significant anti-endotoxin effect.[4][5] Endotoxins, specifically lipopolysaccharides (LPS) from the outer membrane of these bacteria, are powerful pyrogens and key mediators in the pathophysiology of sepsis and septic shock.[6][7] This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental evaluation of the anti-endotoxin properties of this compound.

Core Mechanism of Anti-Endotoxin Activity

The anti-endotoxin activity of colistin is a direct consequence of its molecular structure and its interaction with the lipid A component of LPS. Lipid A is the toxic principle of endotoxin, responsible for triggering a potent inflammatory response in the host.[5]

The mechanism involves two primary steps:

-

Electrostatic Binding: Colistin is a polycationic molecule at physiological pH, carrying multiple positive charges. The lipid A moiety of LPS is anionic due to its phosphate groups. This charge difference facilitates a strong electrostatic interaction, leading to the binding of colistin directly to lipid A.[5][8]

-

Neutralization: By binding to lipid A, colistin effectively neutralizes the endotoxin.[4][8] This steric hindrance prevents the LPS molecule from engaging with its primary host receptor complex, which consists of Toll-like receptor 4 (TLR4), myeloid differentiation factor 2 (MD-2), and CD14. This blockade is the critical step in inhibiting the downstream inflammatory cascade.[5]

Inhibition of Inflammatory Signaling

The neutralization of LPS by colistin prevents the activation of immune cells, primarily macrophages and monocytes. When LPS is not neutralized, its binding to the TLR4-MD2-CD14 receptor complex initiates a signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the transcription of genes for various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][9]

By preventing the initial LPS-receptor interaction, colistin effectively suppresses the release of these potent inflammatory mediators, thereby mitigating the systemic inflammatory response that can lead to septic shock.[5]

References

- 1. Polymyxin B versus colistin: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colistin - Wikipedia [en.wikipedia.org]

- 3. publications.ashp.org [publications.ashp.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Animal models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of endotoxin-induced renal tumor necrosis factor-alpha and interleukin-6 mRNA by renin-angiotensin system inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Colistimethate Sodium: A Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistimethate sodium (CMS) is a polycationic polypeptide antibiotic belonging to the polymyxin class. It is an inactive prodrug that is hydrolyzed in vivo to its active form, colistin.[1][2] Historically discovered in 1949 from Paenibacillus polymyxa, its use was largely abandoned due to concerns about nephrotoxicity and neurotoxicity. However, with the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, particularly those resistant to carbapenems, colistin has re-emerged as a last-resort therapeutic agent.[3][4] This guide provides a detailed overview of the antibacterial spectrum, mechanism of action, resistance pathways, and standardized testing methodologies for this compound.

Antibacterial Spectrum of Activity

Colistin exhibits a narrow but potent spectrum of activity, primarily targeting aerobic Gram-negative bacilli.[2] Its efficacy is concentration-dependent.[4] Some species, such as Proteus spp., Providencia spp., and Serratia spp., are intrinsically resistant.[5][6]

The in vitro activity of colistin against key clinical isolates is summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: In Vitro Activity of Colistin against Acinetobacter baumannii and Pseudomonas aeruginosa

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Acinetobacter baumannii | 0.5 | 0.5 |

| Pseudomonas aeruginosa | 1 | 2 |

Data sourced from a study evaluating 778 bacterial pathogens.[7]

Table 2: In Vitro Activity of Colistin against Enterobacterales

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | 0.5 | 0.5 |

| Klebsiella pneumoniae | 0.5 | 16 |

| Enterobacter spp. | 0.5 | 16 |

Data sourced from a study evaluating 778 bacterial pathogens.[7]

Table 3: In Vitro Activity of Colistin against Stenotrophomonas maltophilia

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Stenotrophomonas maltophilia | 8 | 128 |

Data sourced from a study evaluating 778 bacterial pathogens.[7] Note: The activity against S. maltophilia is generally poor.

Mechanism of Action

The bactericidal action of colistin is initiated by an electrostatic interaction with the outer membrane of Gram-negative bacteria. The polycationic nature of the colistin molecule allows it to bind to the anionic lipid A moiety of lipopolysaccharides (LPS).[4] This binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer. The disruption of the outer membrane's integrity leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.[4]

Caption: Mechanism of colistin action on the bacterial outer membrane.

Mechanisms of Resistance

Bacterial resistance to colistin primarily involves modifications of the lipid A component of LPS, which reduces the net negative charge and thereby decreases colistin's binding affinity. These modifications can be acquired through chromosomal mutations or the horizontal transfer of plasmid-mediated genes.

1. Chromosomal Resistance: Mutations in two-component regulatory systems, such as PhoP/PhoQ and PmrA/PmrB, are a common cause of acquired resistance. For instance, inactivation of the negative regulator mgrB leads to the overactivation of the PhoP/PhoQ system. This, in turn, upregulates the PmrA/PmrB system, leading to the modification of lipid A with positively charged molecules like phosphoethanolamine (pEtN) or L-aminoarabinose (L-Ara4N).

Caption: Chromosomal resistance pathway involving mgrB mutation.

2. Plasmid-Mediated Resistance: The emergence of mobile colistin resistance (mcr) genes poses a significant public health threat due to their ability to spread horizontally between different bacterial species. The mcr genes encode phosphoethanolamine transferases, enzymes that add pEtN to lipid A, conferring resistance to colistin.

Experimental Protocols: Susceptibility Testing

Accurate determination of colistin susceptibility is critical for clinical decision-making but is fraught with technical challenges due to the cationic nature of the colistin molecule, which can adhere to plastic surfaces.

Broth Microdilution (BMD) - Reference Method

Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution as the gold standard method for colistin susceptibility testing.

Methodology:

-

Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.

-

Serial Dilution: Perform serial two-fold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the colistin dilutions. Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Caption: Workflow for Broth Microdilution (BMD) susceptibility testing.

Other Susceptibility Testing Methods

-

Agar Dilution: While considered reliable, this method is more laborious than BMD.

-

Disk Diffusion and Gradient Tests (E-test): These methods are generally considered unreliable for colistin due to the poor diffusion of the large polymyxin molecule in agar, which can lead to inaccurate results. Confirmation with a reference dilution method is recommended if these are used.

References

- 1. Colistimethate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Multidrug-resistant Gram-negative infections: the use of colistin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. Colistin Resistance in Enterobacterales Strains – A Current View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Colistin susceptibility testing by Etest and disk diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Colistimethate Sodium In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to colistimethate sodium, a critical "last-resort" antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Accurate and reliable susceptibility testing is paramount for clinical decision-making and drug development efforts.

Introduction

This compound, a polymyxin antibiotic, presents unique challenges for in vitro susceptibility testing due to the large size and cationic nature of the colistin molecule. These properties can lead to poor diffusion in agar and binding to plastic surfaces, potentially generating unreliable results with certain methods.[1][2][3] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have jointly recommended broth microdilution (BMD) as the reference method for colistin susceptibility testing.[3][4][5][6][7][8] This document outlines the standardized protocols for broth microdilution, agar dilution, and disk diffusion methods, with a strong emphasis on the recommended reference method.

Key Considerations for Colistin Susceptibility Testing

Several factors can influence the accuracy of colistin susceptibility testing:

-

Methodology: Broth microdilution is the internationally recognized gold standard.[3][4][5][6][7][8] Methods like disk diffusion and gradient diffusion are not recommended for routine testing due to high error rates.[3][4][9][10]

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Cation-adjusted Mueller-Hinton Agar (CAMHA) are the recommended media. The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly impact colistin activity.

-

Inoculum: A standardized inoculum density, typically a 0.5 McFarland standard, is crucial for reproducible results.[8]

-

Plasticware: Colistin can adsorb to the surface of standard polystyrene microtiter plates. While specialized plates are available, the reference methods account for this by using specific materials or procedures.

-

Quality Control: Regular testing of quality control (QC) strains with known colistin MICs is essential to ensure the accuracy and reliability of the testing process.[2][4]

Quantitative Data Summary

Table 1: Interpretive Criteria for Colistin Susceptibility (mg/L)

| Organism Group | CLSI (M100) - Intermediate (I) / Resistant (R) | EUCAST - Susceptible (S) / Resistant (R) |

| Enterobacterales | ≤2 (I) / ≥4 (R) | ≤2 (S) / >2 (R) |

| Pseudomonas aeruginosa | ≤2 (I) / ≥4 (R) | ≤4 (S) / >4 (R) |

| Acinetobacter spp. | ≤2 (I) / ≥4 (R) | ≤2 (S) / >2 (R) |

Note: CLSI does not have a "Susceptible" category for colistin, only "Intermediate" and "Resistant."[6]

Table 2: Quality Control Strains and Expected MIC Ranges for Broth Microdilution (mg/L)

| Quality Control Strain | CLSI Expected Range | EUCAST Expected Range |

| Escherichia coli ATCC 25922 | 0.25 - 2 | 0.25 - 2 |

| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 4 | 0.5 - 4 |

| Escherichia coli NCTC 13846 (mcr-1 positive) | 2 - 8 | 2 - 8 |

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) - Reference Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of colistin using the broth microdilution method as recommended by CLSI and EUCAST.

Materials:

-

Colistin sulfate powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipettes

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or sterile deionized water

-

Incubator (35°C ± 2°C)

-

Quality control strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853, E. coli NCTC 13846)

Procedure:

-

Preparation of Colistin Stock Solution:

-

Prepare a stock solution of colistin sulfate in sterile deionized water. The exact concentration will depend on the desired final concentration range in the microtiter plate. A common stock concentration is 1280 mg/L.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquots of the stock solution can be stored at -70°C.

-

-

Preparation of Microtiter Plates:

-

Prepare serial two-fold dilutions of the colistin stock solution in CAMHB to achieve the desired final concentrations (e.g., 0.25 to 64 mg/L).

-

Dispense 50 µL of each colistin dilution into the appropriate wells of the 96-well plate.

-

Include a growth control well containing 50 µL of CAMHB without colistin and a sterility control well with 100 µL of uninoculated CAMHB.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:100 followed by another 1:2 dilution into the wells (by adding 50 µL of a 1 x 10⁷ CFU/mL suspension to the 50 µL of colistin solution in the wells).

-

-

Inoculation and Incubation:

-

Using a multichannel pipette, add 50 µL of the final inoculum to each well of the microtiter plate, except for the sterility control well.

-

The final volume in each test well will be 100 µL.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, examine the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of colistin that completely inhibits visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Interpret the MIC values according to the breakpoints provided in Table 1.

-

Protocol 2: Agar Dilution

The agar dilution method is an alternative for determining the MIC of colistin.

Materials:

-

Colistin sulfate powder

-

Cation-adjusted Mueller-Hinton Agar (CAMHA)

-

Sterile petri dishes

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

-

Quality control strains

Procedure:

-

Preparation of Colistin-Containing Agar Plates:

-

Prepare molten CAMHA and cool to 45-50°C in a water bath.

-

Prepare serial two-fold dilutions of colistin in sterile deionized water at 10 times the final desired concentrations.

-

Add 2 mL of each colistin dilution to 18 mL of molten CAMHA to create a series of plates with the desired final concentrations.

-

Also, prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum as described in the Broth Microdilution protocol (0.5 McFarland standard).

-

Dilute this suspension 1:10 in sterile saline to achieve a concentration of approximately 1-2 x 10⁷ CFU/mL.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation of Results:

-

The MIC is the lowest concentration of colistin that completely inhibits visible growth, ignoring a single colony or a faint haze.

-

The growth control plate should show confluent growth.

-

Interpret the MIC values according to the breakpoints in Table 1.[8]

-

Protocol 3: Disk Diffusion

Note: The disk diffusion method is not recommended for determining colistin susceptibility due to the poor diffusion of the large colistin molecule in agar, which can lead to unreliable results and high error rates.[1][2][3][9] If this method must be used for screening purposes, confirmation with a reference MIC method is mandatory.

Materials:

-

Colistin disks (10 µg)

-

Cation-adjusted Mueller-Hinton Agar (CAMHA) plates

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

-

Quality control strains

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum as described in the Broth Microdilution protocol (0.5 McFarland standard).

-

-

Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of a CAMHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application and Incubation:

-

Aseptically apply a 10 µg colistin disk to the center of the inoculated plate.

-

Gently press the disk to ensure complete contact with the agar surface.

-

Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in 5% CO₂.[1]

-

-

Reading and Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition in millimeters.

-

Interpretation of zone diameters for colistin is not standardized by CLSI or EUCAST due to unreliability. Some studies have proposed interpretive criteria, but these are not universally accepted and should be used with extreme caution.[1] For example, one study suggested that for Enterobacteriaceae, a zone diameter of ≥14 mm could be considered susceptible, while ≤11 mm could be considered resistant, with zones of 12-13 mm requiring MIC confirmation.[1]

-

References

- 1. Determination of Colistin Resistance by Simple Disk Diffusion Test Using Modified Mueller-Hinton Agar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjima.org [mjima.org]

- 5. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]

- 10. saudijournals.com [saudijournals.com]

Application Note and Protocols for LC-MS/MS Quantification of Colistimethate and Colistin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin is a polypeptide antibiotic considered a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1][2] It is administered intravenously as its less toxic prodrug, colistimethate sodium (CMS).[1][2] In the body, CMS undergoes hydrolysis to the active form, colistin.[1] The accurate quantification of both CMS and colistin in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and optimizing dosing regimens to ensure efficacy while minimizing toxicity.[2]

The primary analytical challenge lies in the inherent instability of CMS, which can hydrolyze to colistin in vitro during sample handling, potentially leading to an overestimation of the active colistin concentration.[2] Consequently, most LC-MS/MS methods employ an indirect quantification approach. This involves measuring the baseline "free" colistin concentration in one sample aliquot and the total colistin concentration in a separate aliquot after complete acid-catalyzed hydrolysis of CMS. The CMS concentration is then calculated by subtracting the free colistin from the total colistin concentration.[1]

This document provides detailed protocols for the quantification of colistimethate and colistin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), along with a summary of quantitative data from various validated methods.

Experimental Workflow

The general workflow for the quantification of CMS and colistin involves sample preparation, which includes a crucial hydrolysis step for CMS, followed by LC-MS/MS analysis.

Caption: Workflow for the indirect quantification of CMS and colistin.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of colistin in human plasma.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Colistin A | Plasma | 30 - 6000 | 24.0 | [3] |

| Colistin B | Plasma | 15 - 3000 | 12.0 | [3] |

| Colistin A | Urine | 30 - 6000 | 18.0 | [3] |

| Colistin B | Urine | 15 - 3000 | 9.0 | [3] |

| Colistin A & B | Plasma | 50 - 10000 | 50 | [4] |

| Colistin A | Plasma | 43 - 8610 | 43 | [5] |

| Colistin B | Plasma | 57 - 11390 | 57 | [5] |

| Colistin A & B | Plasma | 100 - 10000 | 100 | [6][7] |

Table 2: Accuracy and Precision Data

| Analyte | Matrix | QC Level (µg/mL) | Accuracy (%) | Precision (%RSD) | Reference |

| Colistin A | Plasma | 0.05, 0.15, 9.0 | 97.0 - 106.0 | ≤11.5 | [4] |

| Colistin B | Plasma | 0.05, 0.15, 9.0 | 95.3 - 103.0 | ≤9.9 | [4] |

| Colistin A & B | Plasma | Not Specified | 90.97 - 114.65 | <15 | [6][7] |

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Method

This protocol is based on a common approach involving SPE for sample clean-up.[1][2][4]

Materials and Reagents:

-

Colistin sulfate and this compound (CMS) reference standards

-

Polymyxin B (Internal Standard)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid (98-100%)

-

Sulfuric acid (0.5 M)

-

Sodium hydroxide (1.0 M)

-

Ultrapure water

-

Drug-free human plasma

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 mL, 30 mg)[2]

Sample Preparation:

-

For Free Colistin Quantification:

-

For Total Colistin Quantification (and subsequent CMS calculation):

-

To 250 µL of a separate plasma aliquot, add 25 µL of the IS working solution.[2]

-

Add 40 µL of 0.5 M sulfuric acid to induce hydrolysis of CMS to colistin.[2]

-

Incubate at room temperature for 1 hour.[2]

-

Add 40 µL of 1.0 M sodium hydroxide to neutralize the sample.[2]

-

Vortex briefly and add ultrapure water to a final volume of 1 mL.[2]

-

Proceed to the SPE step.

-

-

Solid-Phase Extraction (SPE) Procedure:

-

Condition the SPE cartridge with 1 mL of methanol, followed by 2 mL of water.[1][4]

-

Wash the cartridge with 1 mL of water to remove interferences.[1][2]

-

Elute the analytes (colistin and IS) with 1 mL of methanol containing 0.1% formic acid.[1][2][4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[4][8]

-

Reconstitute the residue in 100-150 µL of the mobile phase (e.g., 0.1% formic acid in water) and transfer to an autosampler vial.[2][4]

-

LC-MS/MS Conditions:

-

LC System: Waters Alliance 2695 or equivalent[2]

-

Column: Waters XBridge C18, 3.5 µm, 2.1 x 50 mm or equivalent[2]

-

Mobile Phase:

-

A: 0.1% Formic acid in water[2]

-

B: 0.1% Formic acid in acetonitrile

-

-

Column Temperature: Ambient or controlled (e.g., 35°C)[2]

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (example):

Protocol 2: Protein Precipitation Method

This protocol offers a simpler and faster sample preparation approach.[1][9]

Materials and Reagents:

-

Same as Protocol 1, with the addition of Trifluoroacetic acid (TFA) and Isopropanol.

Sample Preparation:

-

To a plasma sample, add an equal volume of a precipitation solution containing trifluoroacetic acid in isopropanol.[1]

-

Add the internal standard (e.g., Polymyxin B).[1]

-

Vortex the mixture thoroughly to ensure complete protein precipitation.[1]

-

Centrifuge the sample to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[1]

LC-MS/MS Conditions:

-

LC and MS conditions can be similar to those described in Protocol 1, but may need optimization for the different sample matrix. A C18 column (e.g., Phenomenex Kinetex C18, 50.0 x 2.1mm, 5µm) with acetonitrile and water as the mobile phase at a flow rate of 0.5 mL/min has been reported.[9]

Signaling Pathway and Logical Relationships

The conversion of the inactive prodrug CMS to the active antibiotic colistin is a critical step for its therapeutic effect. This relationship and the analytical approach to differentiate them are fundamental to the quantification process.

Caption: Conversion of CMS to active colistin and its analysis.

Conclusion

The LC-MS/MS methods outlined provide a robust and sensitive approach for the quantification of colistimethate and colistin in biological matrices.[3] The choice between SPE and protein precipitation will depend on the required sample cleanliness and throughput needs. Careful consideration of the instability of CMS and the implementation of a validated hydrolysis procedure are paramount for accurate determination of both the prodrug and the active compound.[5] These protocols serve as a foundational guide for researchers and drug development professionals in the therapeutic monitoring and pharmacokinetic assessment of this critical last-resort antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of Colistin and Colistimethate Levels in Human Plasma and Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]

- 5. Simple and robust LC-MS/MS method for quantification of colistin methanesulfonate and colistin in human plasma for therapeutic drug monitoring [pubmed.ncbi.nlm.nih.gov]